4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile
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Overview
Description
4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE is a complex organic compound that features an indole moiety, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the nitrile group can yield primary amines .
Scientific Research Applications
4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors in the body, influencing biological pathways. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxylic acid are structurally similar.
Uniqueness
4-{[3-(2-OXO-2-PIPERIDINOACETYL)-1H-INDOL-1-YL]METHYL}BENZONITRILE is unique due to its combination of an indole moiety, a piperidine ring, and a benzonitrile group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C23H21N3O2 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[[3-(2-oxo-2-piperidin-1-ylacetyl)indol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C23H21N3O2/c24-14-17-8-10-18(11-9-17)15-26-16-20(19-6-2-3-7-21(19)26)22(27)23(28)25-12-4-1-5-13-25/h2-3,6-11,16H,1,4-5,12-13,15H2 |
InChI Key |
SGAMJBBYYGNCFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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